molecular formula C23H22N2O6S2 B7741198 N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B7741198
M. Wt: 486.6 g/mol
InChI Key: WEROHFKBEJUTDS-ODLFYWEKSA-N
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Description

This compound belongs to the thiazolidinone-acetamide class, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2, a 4-oxo moiety, and a (5Z)-configured 3,4,5-trimethoxyphenylmethylidene substituent. The acetamide side chain is linked to a 4-acetylphenyl group. The 3,4,5-trimethoxyphenyl group may enhance lipophilicity and receptor binding, analogous to combretastatin derivatives .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c1-13(26)15-5-7-16(8-6-15)24-20(27)12-25-22(28)19(33-23(25)32)11-14-9-17(29-2)21(31-4)18(10-14)30-3/h5-11H,12H2,1-4H3,(H,24,27)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEROHFKBEJUTDS-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a nucleophilic substitution reaction.

    Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group is added via a condensation reaction with an appropriate aldehyde.

Chemical Reactions Analysis

N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetylphenyl group, where nucleophiles such as amines or thiols can replace the acetyl group.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

    Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Thiazolidinone-acetamide derivatives share a common core but differ in substituents. Key structural variations include:

Compound Name Substituents on Thiazolidinone Core Acetamide Side Chain Key Structural Features Reference
Target Compound 3,4,5-Trimethoxyphenylmethylidene (Z-config) N-(4-acetylphenyl) High lipophilicity, electron-rich aryl
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide Phenylpropenylidene (E-config) N-(4-fluorophenyl) Fluorine for enhanced bioavailability
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide 4-Methoxyphenylmethylidene (E-config) N-(2-hydroxyphenyl) Polar hydroxyl group for solubility
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide 3-Bromophenylmethylidene (Z-config) N-(2-phenylethyl) Bromine for halogen bonding

Physicochemical Properties

Property Target Compound Fluorophenyl Analog () Hydroxyphenyl Analog ()
Molecular Weight ~500 g/mol (estimated) 439.47 g/mol 467.51 g/mol
LogP (Lipophilicity) High (3,4,5-trimethoxy enhances logP) Moderate (fluorine reduces logP) Moderate (hydroxyl lowers logP)
Solubility Low in water (lipophilic substituents) Low Moderate (polar hydroxyl group)

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine () or bromine () improves metabolic stability and receptor affinity via halogen bonding .
  • Methoxy Groups : 3,4,5-Trimethoxy (target compound) enhances lipophilicity and π-π stacking, critical for membrane penetration .
  • Z vs. E Configuration : The Z-configuration in the target compound ensures planar geometry, optimizing binding to hydrophobic enzyme pockets .

Biological Activity

N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a detailed analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring and various substituents that contribute to its biological activity. Its IUPAC name reflects its complex structure, which includes an acetylphenyl group and a sulfanylidene moiety.

Property Details
Molecular Formula C22H21N2O5S2
Molecular Weight 453.55 g/mol
CAS Number 89139-42-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that the compound may act as an enzyme inhibitor, potentially affecting pathways related to inflammation and cancer.

Antimicrobial and Anticancer Properties

Research has shown that compounds similar to N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene...] exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antimicrobial Activity : A study demonstrated that derivatives of thiazolidinones possess activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.
  • Anticancer Potential : The compound's structural features may allow it to inhibit tumor growth by targeting specific cancer cell pathways. In vitro studies have indicated that similar thiazolidinone derivatives can induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit cholinesterase enzymes. A related study on thiazolidinone derivatives reported moderate potency as reversible cholinesterase inhibitors, which could have implications for treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Cholinesterase Inhibition

A study focused on the synthesis of 4-aryl derivatives reported that certain substitutions significantly enhanced the inhibition potency against acetylcholinesterase (AChE). The most effective compounds demonstrated mixed-type inhibition, suggesting they bind both the free enzyme and the enzyme-substrate complex .

Case Study 2: Anticancer Activity

Another investigation into thiazolidinone derivatives found that specific structural modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted the importance of hydrophobic interactions and hydrogen bonding in enhancing biological activity.

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